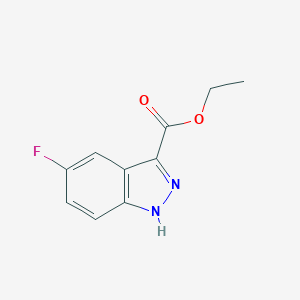

Ethyl 5-fluoro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPYNEVKCQMQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506967 | |

| Record name | Ethyl 5-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-36-0 | |

| Record name | Ethyl 5-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Indazole Core

An In-depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-1H-indazole-3-carboxylate

This compound is a heterocyclic organic compound featuring a fluorinated indazole scaffold. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the anti-cancer drug Axitinib and the antiemetic agent Granisetron.[1][2] The introduction of a fluorine atom at the 5-position is a strategic chemical modification often employed in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[3] This compound, therefore, serves as a crucial intermediate and building block for the synthesis of novel bioactive molecules in pharmaceutical and agrochemical research.[3][4]

This guide provides a comprehensive overview of the core physical properties of this compound, details the definitive experimental protocols for their characterization, and offers insights into the interpretation of the resulting data. The methodologies described are designed to be self-validating, ensuring the identity, purity, and consistency of the material for demanding research and development applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, formulation, and use in synthetic chemistry.

| Property | Data | Source(s) |

| Chemical Name | This compound | [5] |

| Synonym(s) | 5-fluoro-1H-indazole-3-carboxylic acid ethyl ester | [5] |

| CAS Number | 1016-36-0 | [5] |

| Molecular Formula | C₁₀H₉FN₂O₂ | [5] |

| Molecular Weight | 208.19 g/mol | [5] |

| Appearance | Expected to be an off-white to cream-colored solid | [3][6][7] |

| Purity | Commercially available at ≥95% | [3][5] |

| Storage | Recommended storage at 2-8 °C | [5] |

Experimental Characterization: Protocols and Rationale

Verifying the physical properties of a key synthetic intermediate like this compound is paramount. The following section details the standard, validated protocols for this purpose.

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of the compound is outlined below. This workflow ensures that identity and purity are confirmed before proceeding with its use in sensitive downstream applications.

Caption: Analytical workflow for the physical characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. Impurities typically depress and broaden the melting range.

Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Causality and Expected Results: Based on the melting points of the parent 1H-indazole-3-carboxylic acid (262-271 °C) and related derivatives, a sharp melting point is expected, likely in the range of 150-250 °C.[7][8] A narrow range (<2 °C) signifies high purity.

Solubility Assessment

Understanding solubility is essential for selecting appropriate solvents for reactions, purification, and analytical sample preparation. The ethyl ester functionality is known to enhance solubility in organic media.[3]

Protocol:

-

To a series of vials, add approximately 10 mg of the compound.

-

To each vial, add 1 mL of a test solvent (e.g., water, ethanol, methanol, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

-

Vortex each vial for 30 seconds at room temperature.

-

Visually observe and classify the solubility:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Causality and Expected Results: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as DCM, ethyl acetate, and ethanol. Due to the hydrophobic indazole ring system, it is predicted to have low solubility in water.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation and are the cornerstone of chemical identity verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol (General):

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and reference the spectrum (e.g., to residual solvent peak or TMS).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

~14.0 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of the indazole ring. Its broadness and downfield shift are characteristic.

-

~8.0-7.5 ppm (multiplets, 3H): These signals represent the three protons on the benzene portion of the indazole ring. The fluorine atom at position 5 will influence their chemical shifts and introduce complex splitting patterns (coupling).

-

~4.40 ppm (quartet, 2H): This quartet arises from the -O-CH₂- protons of the ethyl ester, split by the adjacent methyl group.

-

~1.37 ppm (triplet, 3H): This triplet is characteristic of the -CH₃ protons of the ethyl ester, split by the adjacent methylene group.[8]

Caption: Key structural features and their expected ¹H NMR chemical shifts.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

~162 ppm: Carbonyl carbon (C=O) of the ester.

-

~160-157 ppm (doublet): C5 carbon directly attached to fluorine, showing a large one-bond C-F coupling constant.

-

~142-110 ppm: Aromatic and heterocyclic carbons.

-

~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Expected ¹⁹F NMR Spectral Data:

-

A single resonance is expected, as there is only one fluorine environment in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans.

-

Identify the key absorption bands (in cm⁻¹).

Expected Key Absorption Bands:

-

3300-3100 cm⁻¹: N-H stretching vibration of the indazole ring.

-

~1715 cm⁻¹: Strong C=O stretching vibration from the ethyl ester.[9]

-

~1620, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

~1100 cm⁻¹: C-F stretching vibration.

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Results:

-

The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 209.07 . The high-resolution mass should be within 5 ppm of the calculated exact mass.

Stability and Handling

-

Stability: The compound is generally stable under normal laboratory conditions.[5] Long-term storage at reduced temperatures (2-8 °C) is recommended to prevent potential degradation.[5]

-

Handling: Based on the hazard profiles of the parent carboxylic acid and related indazole esters, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable synthetic intermediate whose utility in research and development is predicated on its confirmed identity and purity. The combination of thermal analysis (melting point), solubility assessment, and comprehensive spectroscopic characterization (NMR, FTIR, MS) as detailed in this guide provides a robust framework for its qualification. Adherence to these protocols ensures that researchers can proceed with confidence in their synthetic endeavors, leveraging the unique properties of this fluorinated scaffold to build the next generation of complex molecules.

References

- Wiley-VCH. (2007). Supporting Information for a publication. Retrieved from [Link] (Note: This is a representative source for similar compound spectra).

- Supporting Information. (n.d.). AWS S3 Supporting Information. Retrieved from [Link] (Note: This is a representative source for similar compound spectra).

- PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information.

- Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Medicinal Chemistry.

- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

- Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

- MCE (MedChemExpress). (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid ethyl ester. Retrieved from [Link] (Note: URL points to a general library, specific product page may vary).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Ethyl 5-fluoro-1H-indazole-3-carboxylate: Structure, Synthesis, and Application

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of countless therapeutic agents.[1][2] Among these, the indazole ring system is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatile bicyclic aromatic structure is present in numerous FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer chemotherapy, and Granisetron, an antiemetic.[1] The therapeutic relevance of indazoles spans oncology, inflammation, pain management, and more.[1][3]

This guide focuses on a key derivative, This compound . This molecule serves as a critical building block for the synthesis of more complex, biologically active compounds. The strategic placement of a fluorine atom at the 5-position and an ethyl ester at the 3-position provides synthetic handles for diversification, allowing chemists to modulate physicochemical properties and target interactions. Understanding the synthesis, characterization, and reactivity of this intermediate is paramount for researchers in drug development.

Part 1: Physicochemical Properties and Spectroscopic Profile

This compound is a stable, crystalline solid at room temperature. Its core properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1016-36-0 | [4] |

| Molecular Formula | C₁₀H₉FN₂O₂ | [4] |

| Molecular Weight | 208.19 g/mol | [4] |

| Canonical SMILES | CCOC(=O)C1=NNC2=C1C=C(F)C=C2 |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a benchmark for researchers synthesizing this compound.

| Technique | Expected Observations |

| ¹H NMR | ~13-14 ppm (s, 1H, N-H): Broad singlet, deshielded due to acidic nature. ~8.0-7.5 ppm (m, 3H, Ar-H): Complex multiplets for the three aromatic protons, with splitting patterns influenced by H-H and H-F coupling. 4.4 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃): Quartet from the methylene protons of the ethyl ester. 1.4 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃): Triplet from the methyl protons of the ethyl ester. |

| ¹³C NMR | ~163 ppm (C=O): Ester carbonyl carbon. ~140-110 ppm (Ar-C): Multiple signals for the aromatic carbons, including a carbon directly bonded to fluorine exhibiting a large ¹JC-F coupling constant. ~61 ppm (-OCH₂CH₃): Methylene carbon of the ethyl ester. ~14 ppm (-OCH₂CH₃): Methyl carbon of the ethyl ester. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment of the indazole ring. |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch): Broad absorption. ~1710 (C=O stretch): Strong absorption from the ester carbonyl. ~1620, 1480 (C=C stretch): Aromatic ring vibrations. ~1250-1150 (C-F stretch): Characteristic absorption for the aryl-fluoride bond. |

| Mass Spec (MS) | [M+H]⁺ at m/z 209.07: Expected molecular ion peak in ESI+ mode. |

Part 2: Synthesis and Mechanistic Insight

The synthesis of substituted indazoles often employs classical heterocyclic chemistry reactions. The Japp-Klingemann reaction is a powerful and widely used method for constructing the indazole core from readily available starting materials.[5][6][7] The reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by cyclization.[5][7]

Retrosynthetic Analysis & The Japp-Klingemann Reaction

A common synthetic approach begins with the diazotization of a substituted aniline (4-fluoro-2-amino-benzoic acid derivative) followed by coupling with an appropriate β-keto-ester. An alternative and frequently cited pathway involves the direct esterification of the corresponding carboxylic acid.[4] The synthesis of the precursor, 5-fluoro-1H-indazole-3-carboxylic acid, can be achieved from 5-fluoroisatin.[8][9][10]

Generalized Experimental Protocol: Synthesis via Esterification

This protocol outlines the Fischer esterification of the carboxylic acid precursor, a reliable method for obtaining the target compound.

Materials:

-

5-Fluoro-1H-indazole-3-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol to act as both solvent and reagent. Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the suspension. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Causality: Neutralization is crucial to stop the reaction and enable extraction of the neutral ester product into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a white to off-white solid.

Part 3: Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites, which can be addressed with high selectivity.

-

N-H Acidity (N1 position): The proton on the indazole nitrogen is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, enabling a wide range of N-alkylation or N-arylation reactions. This is the most common site for derivatization to build molecular complexity.

-

Ester Group (C3 position): The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can be converted directly into amides by reacting with amines (aminolysis), often at elevated temperatures or with catalysis. This allows for the introduction of diverse side chains crucial for tuning pharmacological activity.

-

Aromatic Ring: The benzene portion of the indazole can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The fluorine at C5 acts as a deactivator but an ortho-, para-director, while the fused pyrazole ring's electronic nature also directs incoming electrophiles.

Part 4: Applications in Drug Discovery

The true value of this compound lies in its role as an intermediate for pharmacologically active molecules.[11] The indazole scaffold is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3]

For example, this intermediate can be N-alkylated with a suitable electrophile, followed by amidation of the ester with a specific amine. This modular two-step process allows for the rapid generation of large libraries of compounds for screening. The 5-fluoro substituent is particularly valuable as fluorine can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability. Its use has been noted in the synthesis of inhibitors for kinases like VEGFR-2 and EGFR, which are critical targets in oncology.[12]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable spectroscopic signature, and accessible synthesis make it a reliable starting point. The compound's distinct reactive handles—the acidic N-H, the versatile ester, and the fluorinated aromatic ring—provide a blueprint for constructing novel and potent therapeutic agents. As the demand for targeted therapies continues to grow, the importance of such well-characterized, versatile building blocks in the drug discovery pipeline cannot be overstated.

References

- Wiley-VCH. (2007).

- Wikipedia. Japp–Klingemann reaction. [Link]

- ResearchGate. The Japp‐Klingemann Reaction. [Link]

- PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. [Link]

- MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

- AWS.

- ChemEurope.com. Japp-Klingemann reaction. [Link]

- Chemsigma.

- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

- PubMed Central. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. [Link]

- PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

- ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

- GSRS.

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Japp-Klingemann_reaction [chemeurope.com]

- 8. 5-Fluoro-3-indazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

An In-Depth Technical Guide to Ethyl 5-fluoro-1H-indazole-3-carboxylate

Topic: this compound CAS Number: 1016-36-0 Audience: Researchers, Scientists, and Drug Development Professionals

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] As a bioisostere of indole, it offers a unique arrangement of hydrogen bond donors and acceptors, enabling fine-tuned interactions with various biological targets.[2] The introduction of a fluorine atom, as seen in this compound, further enhances its utility. Fluorine substitution is a cornerstone of modern drug design, often employed to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of advanced pharmaceutical intermediates. We will delve into its synthesis, characterization, and applications, offering field-proven insights from the perspective of a Senior Application Scientist to empower researchers in their drug discovery endeavors.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1016-36-0 | [3][4][5] |

| Molecular Formula | C₁₀H₉FN₂O₂ | [3] |

| Molecular Weight | 208.19 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | White solid (typical) | [6] |

| Storage Conditions | 2-8 °C, in a dry, cool, well-ventilated place | [7] |

| SMILES | CCOC(=O)C1=NNC2=C1C=C(F)C=C2 |

Core Synthesis Strategy: The Japp-Klingemann Reaction

The construction of the indazole nucleus is a pivotal step in synthetic organic chemistry. Among the various methods, the Japp-Klingemann reaction stands out as a robust and versatile strategy for synthesizing hydrazones, which are direct precursors to indazoles.[8][9][10] This reaction typically involves the coupling of an aryl diazonium salt with a β-keto-ester.[9][10] The resulting intermediate hydrazone can then undergo intramolecular cyclization to yield the desired indazole core.[11][12]

The causality behind this choice of strategy is twofold:

-

Accessibility of Starting Materials: The precursors, such as fluorinated anilines (for the diazonium salt) and β-keto-esters, are generally commercially available or readily synthesized.

-

Reaction Versatility: The Japp-Klingemann reaction is adaptable, and modern protocols have been developed that allow for one-pot procedures, combining the azo-coupling, deacylation, and cyclization steps to improve operational simplicity and overall yield.[12][13]

The logical workflow for this synthetic approach is illustrated below.

Caption: Generalized workflow for indazole synthesis via the Japp-Klingemann reaction.

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis of this compound. The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis via Diazotization and Cyclization

Materials:

-

4-Fluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetoacetate

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazonium Salt Formation:

-

Dissolve 4-fluoroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes. Causality: A slow, controlled addition prevents localized overheating and ensures complete diazotization. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test turns the paper blue-black).

-

-

Japp-Klingemann Coupling:

-

In a separate flask, prepare a solution of ethyl acetoacetate and sodium hydroxide in ethanol and water, cooled to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C and keeping the pH basic (pH 8-9) by adding NaOH solution as needed. Causality: The coupling reaction is base-catalyzed. Maintaining the correct pH is essential for efficient formation of the hydrazone intermediate and to prevent unwanted side reactions.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours until the reaction is complete (monitored by TLC).

-

-

Cyclization and Work-up:

-

Acidify the reaction mixture with concentrated HCl. Heat the mixture to reflux for 1-2 hours to induce intramolecular cyclization. Causality: The acidic conditions and heat promote the electrophilic aromatic substitution reaction, leading to the closure of the pyrazole ring to form the indazole scaffold.

-

Cool the mixture to room temperature. A precipitate of the crude product may form.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution to remove any unreacted acid, followed by a brine wash. Causality: This aqueous work-up removes inorganic salts and impurities, simplifying the subsequent purification.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Causality: The choice of a non-polar/polar solvent system allows for the separation of the moderately polar product from non-polar impurities and highly polar baseline materials.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford this compound as a solid.

-

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H-NMR | (400 MHz, CDCl₃) δ (ppm): 7.78 (dd, 1H), 7.73 (dd, 1H), 7.15-7.21 (m, 1H), 4.50 (q, 2H, J = 7.2 Hz), 1.43 (t, 3H, J = 7.1 Hz).[6] |

| ¹³C-NMR | Expected signals for aromatic carbons (some showing C-F coupling), ester carbonyl carbon (~163 ppm), ester O-CH₂ carbon (~61 ppm), and ester CH₃ carbon (~14 ppm). |

| IR (neat) | Expected absorptions (cm⁻¹): N-H stretching (~3300-3100), C=O stretching of ester (~1710), C=C and C=N stretching in the aromatic ring (~1620-1450), C-F stretching (~1250-1100). |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 209.07. |

Applications in Drug Discovery and Development

This compound is not an end-product but a high-value intermediate. Its ester functionality is a versatile handle that can be readily converted into amides, hydrazides, alcohols, and other functional groups, providing access to a vast chemical space.[11][14] This versatility makes it a cornerstone for building libraries of novel compounds for high-throughput screening.

The 5-fluoroindazole core is a key component in numerous biologically active molecules, including:

-

Oncology: As a precursor for potent anticancer agents like lonidamine and its fluoro-analogs.[11] Derivatives have also been synthesized and evaluated as dual inhibitors of VEGFR-2 and EGFR, crucial targets in cancer therapy.[15]

-

Anti-inflammatory Agents: The indazole scaffold is associated with anti-inflammatory properties.[2]

-

Neurological Disorders: Indazole derivatives are explored for treating neurological and psychiatric disorders by targeting receptors like the nicotinic α-7 receptor.[16]

-

Antiviral/Antibacterial Agents: The broad biological activity of the indazole nucleus extends to anti-HIV, antibacterial, and antifungal applications.[1][2]

The strategic role of this compound as a synthetic hub is depicted below.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [1016-36-0] | Chemsigma [chemsigma.com]

- 4. 1016-36-0|this compound|BLD Pharm [bldpharm.com]

- 5. Your Inquiry on 5-Fluoro-1H-indazole-3-carboxylic acid ethyl ester | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. researchgate.net [researchgate.net]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-fluoro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, data interpretation, and expert insights into the structural elucidation of this molecule.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties, have made them a focal point of synthetic and medicinal chemistry research. The introduction of a fluorine atom into the indazole ring, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced therapeutic potential.

Accurate and unambiguous structural characterization is paramount in the drug development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of this compound.

Molecular Structure

The structural integrity of a compound is the foundation of its function. The molecular structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the indazole ring and the protons of the ethyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~10.5 (Broad s) | Singlet (broad) | 1H | - | N-H |

| 7.78 | Doublet of doublets | 1H | J = 9.2, 4.3 Hz | H-7 |

| 7.73 | Doublet of doublets | 1H | J = 8.7, 1.9 Hz | H-4 |

| 7.15-7.21 | Multiplet | 1H | - | H-6 |

| 4.50 | Quartet | 2H | J = 7.2 Hz | -OCH₂CH₃ |

| 1.43 | Triplet | 3H | J = 7.1 Hz | -OCH₂CH₃ |

Expert Insights: The downfield shift of the aromatic protons is characteristic of the electron-withdrawing nature of the indazole ring system and the ester group. The splitting patterns of the aromatic protons are a key diagnostic feature. The H-7 proton appears as a doublet of doublets due to coupling with H-6 and the fluorine atom at position 5. Similarly, the H-4 proton is split by H-6 and the fluorine. The broad singlet around 10.5 ppm is indicative of the acidic N-H proton of the indazole ring.

For comparative purposes, the ¹H NMR data for the non-fluorinated analogue, Ethyl 1H-indazole-3-carboxylate, is provided below.

Table 1: Comparative ¹H NMR Data

| Compound | Aromatic Protons (δ, ppm) | -OCH₂CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) |

|---|---|---|---|

| This compound | 7.78 (dd), 7.73 (dd), 7.15-7.21 (m) | 4.50 (q) | 1.43 (t) |

| Ethyl 1H-indazole-3-carboxylate[1] | 8.06 (d), 7.65 (d), 7.44 (m), 7.30 (m) | 4.38 (q) | 1.36 (t) |

The presence of the fluorine atom in the target molecule induces significant changes in the chemical shifts and coupling patterns of the aromatic protons compared to its non-fluorinated counterpart.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled spectrum to obtain singlets for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C=O (ester) |

| ~159 (d, ¹JCF ≈ 240 Hz) | C-5 |

| ~141 | C-7a |

| ~136 | C-3 |

| ~123 (d, ³JCF ≈ 10 Hz) | C-7 |

| ~121 | C-3a |

| ~115 (d, ²JCF ≈ 25 Hz) | C-4 |

| ~110 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Expert Insights: The most significant feature in the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon atom directly attached to the fluorine (C-5). The carbons ortho and meta to the fluorine (C-4, C-6, and C-7) will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF). The remaining chemical shifts are in line with those expected for an indazole ester derivative.

For comparison, the experimental ¹³C NMR data for Ethyl 1H-indazole-3-carboxylate is presented below.[1]

Table 3: Comparative ¹³C NMR Data

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Ethyl Group Carbons (δ, ppm) |

|---|---|---|---|

| This compound (Predicted) | ~162 | ~159, ~141, ~136, ~123, ~121, ~115, ~110 | ~61, ~14 |

| Ethyl 1H-indazole-3-carboxylate[1] | 162.33 | 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09 | 60.28, 14.27 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺).

The molecular formula of this compound is C₁₀H₉FN₂O₂. The expected exact mass is 208.0651 g/mol .

Expected Molecular Ion Peak:

-

[M+H]⁺ = 209.0729

Expected Fragmentation Pattern: A plausible fragmentation pathway would involve the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, followed by the loss of carbon monoxide.

Figure 2: Expected fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3100 | N-H stretch | Indazole N-H |

| 3000-2850 | C-H stretch | Aromatic and aliphatic C-H |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1620, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester C-O |

| ~1100 | C-F stretch | Aryl-F |

Expert Insights: The IR spectrum will be dominated by a strong, sharp absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group. The broad N-H stretching vibration in the region of 3300-3100 cm⁻¹ is also a key diagnostic feature. The presence of a band around 1100 cm⁻¹ would be indicative of the C-F bond.

For comparison, the experimental IR data for Ethyl 1H-indazole-3-carboxylate shows characteristic absorptions at 3290 (N-H), 1713 (C=O), and 1618, 1479 (aromatic C=C) cm⁻¹.[1]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition, and the IR spectrum identifies the key functional groups.

Figure 3: Workflow for spectroscopic analysis.

By combining the information from these techniques, we can confidently confirm the structure of this compound. The ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the ethyl ester. The predicted ¹³C NMR, with its characteristic C-F couplings, would further solidify the assignment. The mass spectrum provides the definitive molecular weight, and the IR spectrum confirms the presence of the essential N-H, C=O, and C-F functionalities.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. By leveraging the combined power of NMR, MS, and IR spectroscopy, researchers can unambiguously determine the structure and purity of this important synthetic intermediate. The provided experimental protocols and data interpretations serve as a valuable resource for scientists engaged in the synthesis and development of novel indazole-based compounds.

References

- Supporting Information for a publication in a Wiley-VCH journal, 2007. The specific article is not cited, but the supporting information contains spectral data for various indazole derivatives.

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl 5-fluoro-1H-indazole-3-carboxylate

This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-fluoro-1H-indazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the spectral data, the underlying chemical principles, and a robust experimental protocol for acquiring high-quality spectra. Our approach emphasizes scientific integrity, providing a self-validating framework for the interpretation of this important molecule's NMR signature.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The indazole core is a privileged scaffold in drug discovery, and the introduction of a fluorine atom at the 5-position can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. A precise understanding of its structure, achievable through techniques like NMR spectroscopy, is therefore paramount for its effective application. This guide will dissect the ¹H NMR spectrum of this compound, providing clarity on the assignment of each signal and the rationale behind the observed chemical shifts and coupling constants.

Structural and Spectral Overview

The structure of this compound dictates the features of its ¹H NMR spectrum. The molecule comprises an aromatic indazole ring system, a fluorine substituent at the 5-position, and an ethyl carboxylate group at the 3-position. These components give rise to a distinct set of signals in the ¹H NMR spectrum, which we will explore in detail.

In-Depth Spectral Analysis

The ¹H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), exhibits signals corresponding to the aromatic protons of the indazole ring and the protons of the ethyl ester group.[1]

Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.78 | Doublet of doublets (dd) | J(H4-H6) = 4.3, J(H4-F) = 9.2 | 1H |

| H-7 | 7.73 | Doublet of doublets (dd) | J(H7-H6) = 8.7, J(H7-F) = 1.9 | 1H |

| H-6 | 7.15-7.21 | Multiplet (m) | - | 1H |

| -OCH₂CH₃ | 4.5 | Quartet (q) | J = 7.2 | 2H |

| -OCH₂CH₃ | 1.43 | Triplet (t) | J = 7.1 | 3H |

Table 1: ¹H NMR Data for this compound.[1]

The Aromatic Region: Influence of the Fluorine Substituent

The aromatic region of the spectrum provides a wealth of information about the substitution pattern of the indazole ring. The fluorine atom at the 5-position exerts a significant influence on the chemical shifts and coupling patterns of the adjacent protons through both electronic effects and through-bond scalar coupling.

-

H-4 Proton (7.78 ppm): This proton, ortho to the fluorine atom, appears as a doublet of doublets. The larger coupling constant of 9.2 Hz is attributed to a three-bond coupling with the fluorine atom (³JH-F). The smaller coupling of 4.3 Hz arises from a four-bond coupling to the H-6 proton (⁴JH-H). The deshielding of this proton is a result of the electron-withdrawing nature of the adjacent ester group and the fluorine atom.

-

H-7 Proton (7.73 ppm): The H-7 proton also appears as a doublet of doublets. The larger coupling of 8.7 Hz is due to a three-bond coupling with the H-6 proton (³JH-H). The smaller coupling of 1.9 Hz is a result of a four-bond coupling to the fluorine atom (⁴JH-F).

-

H-6 Proton (7.15-7.21 ppm): This proton, situated between the fluorine- and nitrogen-bearing carbons, appears as a multiplet. Its complex splitting pattern is a result of coupling to H-4 (⁴JH-H = 4.3 Hz), H-7 (³JH-H = 8.7 Hz), and the fluorine atom at the 5-position.

The magnitudes of the observed H-F coupling constants are consistent with those typically seen in fluorinated aromatic systems.[2][3][4]

The Aliphatic Region: The Ethyl Ester Moiety

The signals for the ethyl group are characteristic and readily assigned.

-

Methylene Protons (-OCH₂CH₃, 4.5 ppm): These protons appear as a quartet due to coupling with the three adjacent methyl protons. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

Methyl Protons (-OCH₂CH₃, 1.43 ppm): These protons give rise to a triplet, a result of coupling to the two methylene protons. This signal is found in the typical upfield region for alkyl protons.

The N-H Proton

In many reported spectra of similar 1H-indazoles, a broad singlet corresponding to the N-H proton is observed, typically in the region of 10-14 ppm.[5][6][7] The absence of this signal in the provided data could be due to several factors, including the specific concentration, solvent purity, or experimental parameters used. In some cases, this proton signal can be very broad and lost in the baseline.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following detailed protocol is recommended.

Sample Preparation

The integrity of the NMR data begins with meticulous sample preparation.

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). CDCl₃ is a suitable solvent as it effectively dissolves the analyte and has a residual proton signal that does not interfere with the signals of interest.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time for a ¹H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer as an internal standard for chemical shift referencing (0.00 ppm).

-

Sample Handling: Dissolve the sample in a clean, dry vial before transferring it to a 5 mm NMR tube. This ensures complete dissolution and allows for filtering if any particulate matter is present.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals, including any potential N-H proton, are observed.

-

Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[8][9][10]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and accurate integration.

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ ≈ 7.26 ppm).[11][12]

-

Integration: Integrate all signals and normalize the integration values to a known number of protons (e.g., the 1H signals of the aromatic protons).

Visualization of Key Concepts

Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Structural Assignments and Couplings

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for structural verification. A thorough understanding of the spectrum, including the characteristic shifts of the ethyl ester group and the complex splitting patterns in the aromatic region induced by the fluorine substituent, is essential for its correct interpretation. The provided protocol for sample preparation, data acquisition, and processing offers a reliable framework for obtaining high-quality, reproducible results. This guide serves as a valuable resource for scientists working with this and structurally related compounds, enabling confident and accurate spectral analysis in their research and development endeavors.

References

- Wiley-VCH. (2007). Supporting Information.

- Myhre, P. C., & Mallory, F. B. (1992). 'Through-space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. Magnetic Resonance in Chemistry, 30(10), 954-959.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).

- The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.

- National Institutes of Health. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Helvetic Chimica Acta. (2012). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications.

- Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- PubMed Central. (2019). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations.

- University of California, Irvine. (n.d.). Quantitative H NMR.

- ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- National Institutes of Health. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling.

- The Royal Society of Chemistry. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubMed. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF.

- ResearchGate. (2018). DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ....

- National Institutes of Health. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.

- ResearchGate. (2020). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid.

- Pergamon Press. (1976). FLOURINE COUPLING CONSTANTS.

- The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- ResearchGate. (2017). The observed 3JHF coupling constants are an average over the rotational isomers..

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The Antagonist Effect of Nitrogen Lone Pair: 3 JHF versus 5 JHF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. emerypharma.com [emerypharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 5-fluoro-1H-indazole-3-carboxylate

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of fluorinated indazole derivatives. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, the practical aspects of data acquisition, and a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Structural Significance of Fluorinated Indazoles

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1] Consequently, fluorinated heterocycles, such as this compound, are prevalent scaffolds in modern pharmaceutical research. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of these molecules. However, the presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, introduces complexities into the ¹³C NMR spectrum due to ¹³C-¹⁹F spin-spin coupling.[2][3] A thorough understanding of these coupling interactions is paramount for accurate spectral interpretation.

Predicted ¹³C NMR Spectrum and Structural Assignment

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for each of the ten unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, and the presence of the fluorine atom at the C5 position will induce characteristic splitting patterns (doublets) for the carbon atoms in its vicinity due to through-bond J-coupling. The magnitude of these coupling constants (ⁿJCF) typically decreases as the number of bonds (n) between the coupled nuclei increases.[4][5][6]

Below is a detailed, predicted assignment of the ¹³C NMR signals, based on data from analogous indazole structures and established principles of fluorine substitution effects.[7][8][9]

Data Presentation: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Rationale |

| C=O (Ester) | ~162 | Singlet | - | Typical chemical shift for an ester carbonyl carbon. |

| C3 | ~141 | Doublet | ⁴JCF ≈ 3-5 | Electron-withdrawing effect of the ester and pyrazole ring. Small coupling to F. |

| C3a | ~122 | Doublet | ³JCF ≈ 10-15 | Bridgehead carbon, influenced by both rings. |

| C4 | ~115 | Doublet | ²JCF ≈ 20-25 | Shielded by the adjacent fluorine-bearing carbon, exhibits a large two-bond coupling. |

| C5 | ~158 | Doublet | ¹JCF ≈ 240-250 | Directly bonded to fluorine, resulting in a large one-bond coupling and significant deshielding. |

| C6 | ~112 | Doublet | ²JCF ≈ 20-25 | Ortho to the fluorine-substituted carbon, showing a significant two-bond coupling. |

| C7 | ~110 | Doublet | ³JCF ≈ 5-10 | Meta to the fluorine-substituted carbon, with a smaller three-bond coupling. |

| C7a | ~140 | Singlet | ⁴JCF ≈ 0-3 | Bridgehead carbon, distant from the fluorine, coupling may not be resolved. |

| -CH₂- (Ethyl) | ~61 | Singlet | - | Typical chemical shift for an ethyl ester methylene carbon. |

| -CH₃ (Ethyl) | ~14 | Singlet | - | Typical chemical shift for an ethyl ester methyl carbon. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, a standardized and robust experimental procedure is essential. The following protocol is designed to ensure accurate and reproducible results.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

-

The choice of solvent can slightly influence chemical shifts; consistency is key for comparative studies.[8]

-

-

Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc on Bruker systems).

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 200 ppm).

-

Acquisition Time: Typically 1-2 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has a low natural abundance.[1]

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Integrate the signals if quantitative analysis is required, although this is less common for ¹³C NMR.

-

Visualization of Key Structural Features

To visually represent the molecular structure and the critical through-bond interactions influencing the ¹³C NMR spectrum, the following diagrams are provided.

Caption: Key ¹³C-¹⁹F spin-spin coupling pathways in the molecule.

Advanced Considerations and Troubleshooting

-

Overlapping Multiplets: In complex molecules, the doublets caused by C-F coupling can overlap with other signals. [1]Higher field magnets can improve spectral dispersion and resolve these overlaps.

-

¹⁹F Decoupling: In cases of severe spectral complexity, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This simplifies the spectrum to singlets for all carbons but requires a specialized probe and can be technically challenging. [10]* Low Signal-to-Noise: For carbons with long relaxation times (like quaternary carbons) or for very dilute samples, increasing the number of scans and optimizing the relaxation delay is crucial. The splitting of a signal into a doublet by C-F coupling effectively halves the signal height, making detection more challenging. [1][2]

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A detailed analysis, considering both chemical shifts and, critically, the through-bond ¹³C-¹⁹F coupling constants, allows for the unambiguous assignment of all carbon resonances. The methodologies and predictive data presented in this guide serve as a robust framework for researchers working on the synthesis and characterization of novel fluorinated indazole derivatives, ensuring scientific integrity and accelerating the drug development process.

References

- Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.

- ResearchGate. (n.d.). Comparison of experimental and calculated 13C chemical shifts.

- Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Science Publishing.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

- Novotna, B., Sychrovsky, V., & Budesinsky, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry, 5(1), 36.

- ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11.

- Elguero, J., Goya, P., & Jagerovic, N. (2016). 13C NMR of indazoles. ResearchGate.

- University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. biophysics.org [biophysics.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

A Technical Guide to the Biological Activity of Fluorinated Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties.[1] The strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful tool to modulate and enhance these biological activities.[3][4] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[3] This guide provides an in-depth technical exploration of the diverse biological activities of fluorinated indazole derivatives, detailing the underlying mechanisms and providing field-proven experimental protocols for their evaluation.

The Impact of Fluorination on Indazole's Biological Profile

The introduction of fluorine into the indazole scaffold is not a trivial modification; it is a deliberate strategy to enhance drug-like properties. The C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the compound's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[3] This can lead to improved potency and selectivity. For instance, fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for nitric oxide synthase (NOS), suggesting a promising strategy for developing selective NOS inhibitors.[5][6]

I. Anticancer Activity

Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[2][7] Several FDA-approved small molecule anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold.[8][9]

Mechanism of Action: Kinase Inhibition

Many fluorinated indazole derivatives exert their anticancer effects by targeting key kinases involved in cancer cell signaling pathways. These include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

-

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is associated with various cancers, and fluorinated indazoles have been developed as potent FGFR inhibitors.[1][2]

-

EGFR (Epidermal Growth Factor Receptor): Fluorinated derivatives have shown remarkable activity against EGFR, including its mutants, which are implicated in non-small cell lung cancer.[2]

The following diagram illustrates the general principle of kinase inhibition by fluorinated indazole derivatives.

Caption: Inhibition of protein kinase signaling by a fluorinated indazole derivative.

Experimental Protocol: Evaluating In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of anticancer agents.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics.[13][14] It is also crucial to include a non-malignant cell line to assess selectivity.[15]

-

Cell Seeding: Seed the cells into 96-well plates at an optimal density and incubate overnight to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivatives in the culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16]

Data Presentation:

| Compound | Cancer Cell Line | IC50 (µM) | Non-Malignant Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Fluorinated Indazole A | MCF-7 | 1.63 | Vero | >100 | >61.3 |

| Fluorinated Indazole B | A549 | 2.96 | Vero | >100 | >33.8 |

| Doxorubicin (Control) | MCF-7 | 8.03 | Vero | - | - |

SI = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[15]

II. Anti-inflammatory Activity

Fluorinated indazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[3][17]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes and receptors involved in inflammation, such as:

-

Kinase Inhibition: Inhibition of kinases like p38 and Rho kinase (ROCK) can modulate inflammatory responses. For example, a 6-fluoroindazole derivative was found to be a potent ROCK1 inhibitor with an IC50 of 14 nM.[3][18]

-

TRPA1 Antagonism: A 6-fluoroindazole scaffold has been identified as a selective antagonist of the TRPA1 cation channel, which is involved in pain and inflammation.[3]

-

Cytokine and Prostaglandin Inhibition: Indazole derivatives can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis.[19][20]

The following diagram outlines the workflow for evaluating anti-inflammatory activity.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. researchgate.net [researchgate.net]

- 14. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]